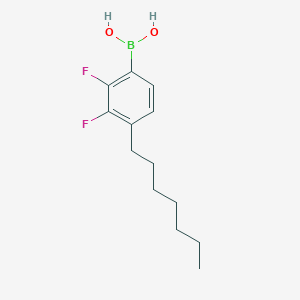
(2,3-Difluoro-4-heptylphenyl)boronic acid
Cat. No. B164691
Key on ui cas rn:
126334-37-0
M. Wt: 256.1 g/mol
InChI Key: WVEIGGAYFCCBSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05683623
Procedure details


Quantities: compound from Example 24 (31.4 g, 0.15 mol), n-butyllithium (15 cm3, 10.0M in hexanes, 0.15 mol) and triisopropyl borate (56.4 g, 0.3 mol). The experimental procedure was as described in Example 28.
Name
compound
Quantity
31.4 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].C([Li])CCC.[B:21](OC(C)C)([O:26]C(C)C)[O:22]C(C)C>>[CH2:9]([C:3]1[CH:4]=[CH:5][C:6]([B:21]([OH:26])[OH:22])=[C:7]([F:8])[C:2]=1[F:1])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15]
|
Inputs


Step One
|
Name
|
compound
|
|
Quantity
|
31.4 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC=C1F)CCCCCCC
|
Step Two
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
Step Three
|
Name
|
|
|
Quantity
|
56.4 g
|
|
Type
|
reactant
|
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CCCCCC)C1=C(C(=C(C=C1)B(O)O)F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
